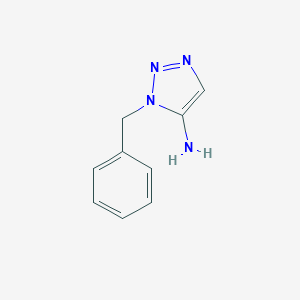

1-benzyl-1H-1,2,3-triazol-5-amine

Overview

Description

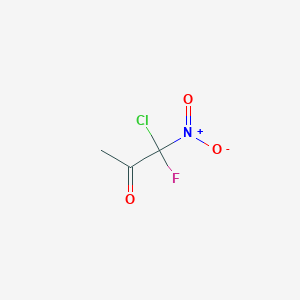

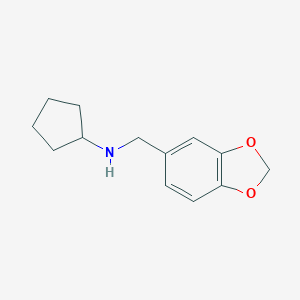

1,2,3-Triazoles are a class of heterocyclic compounds that have garnered significant interest in various fields of chemistry and material science due to their unique chemical and physical properties. Among these, 1-benzyl-1H-1,2,3-triazol-5-amine represents a structurally unique molecule, possessing a triazole ring substituted with a benzyl group and an amine functionality. This structure confers the molecule distinct reactivity and potential applications in organic synthesis, material science, and potentially pharmacology, excluding direct drug use and dosage information as requested.

Synthesis Analysis

The synthesis of this compound and related compounds often involves the use of "Click Chemistry," specifically the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method provides a straightforward and efficient route to 1,2,3-triazoles, featuring excellent regioselectivity and high yields under mild conditions (Tiwari et al., 2023). The benzyl group and amine functionality can be introduced through strategic choice of starting materials and reaction conditions, highlighting the versatility and modular nature of this synthetic approach.

Scientific Research Applications

Synthetic Applications : Uhlmann et al. (1997) described the directed lithiation of 1-(Benzyloxy)-1,2,3-triazole, which allows for the introduction of various substituents, leading to 5-substituted 1-hydroxy-1,2,3-triazoles (Uhlmann et al., 1997).

Pharmaceutical Potential : Ivachtchenko et al. (2019) developed a synthesis method for a compound related to 1-benzyl-1H-1,2,3-triazol-5-amine, revealing its potential as a potent Hepatitis B Virus (HBV) inhibitor (Ivachtchenko et al., 2019).

Chemical Properties : Albert (1973) discussed the electron-attracting strength of the 1,2,3-triazole nucleus and the availability of N-acyl derivatives (Albert, 1973).

Catalytic Applications : Prades et al. (2011) demonstrated the versatility of triazolylidene ruthenium complexes in catalytic reactions involving alcohols and amines, showing potential for efficient homogeneous catalyst design (Prades, Peris, & Albrecht, 2011).

Antibacterial and Anti-HIV Properties : Murugavel et al. (2014) indicated potential pharmaceutical applications due to its antibacterial, anti-allergic, and anti-HIV properties (Murugavel et al., 2014).

Chemical Transformations : Albert (1970) described the transformation of 4-amino-3-benzyl-1,2,3-triazole and its derivatives into 4-benzylamino isomers in basic solutions (Albert, 1970).

Method for Synthesis of NH-1,2,3-Triazoles : Lv et al. (2021) developed a simple, efficient method for constructing NH-1,2,3-triazoles under transition-metal-free conditions (Lv et al., 2021).

Catalysis with Ruthenium Complexes : Saleem et al. (2013) explored the catalytic properties of half-sandwich ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands for alcohol oxidation and keton transfer hydrogenation (Saleem et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-benzyl-1H-1,2,3-triazol-5-amine is copper ions (Cu+ and Cu2+) . This compound acts as a polytriazolylamine ligand , which plays a crucial role in stabilizing copper ions .

Mode of Action

This compound, also known as TBTA, interacts with its targets by stabilizing copper ions . It prevents the disproportionation and oxidation of copper ions, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

The compound is involved in the azide-acetylene cycloaddition , a type of click chemistry . By stabilizing copper ions, it enhances the catalytic effect of this reaction .

Pharmacokinetics

It is known to be soluble in dmso and dmf , which suggests that it may have good bioavailability.

Result of Action

The stabilization of copper ions by this compound enhances the catalytic effect in the azide-acetylene cycloaddition . This can lead to the formation of new compounds in click chemistry reactions .

Action Environment

The action of this compound is influenced by the reaction environment. It has shown promising results in stabilizing copper ions without requiring an inert atmosphere or anhydrous conditions . This suggests that it can function effectively in a variety of environmental conditions.

properties

IUPAC Name |

3-benzyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRQLTWAXIGSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)

![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)

![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)

![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)